molecular formula C6H5BF2O2 B068854 2,6-Difluorophenylboronic acid CAS No. 162101-25-9

2,6-Difluorophenylboronic acid

Cat. No. B068854
M. Wt: 157.91 g/mol
InChI Key: DBZAICSEFBVFHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-difluorophenylboronic acid often involves palladium-catalyzed cross-coupling reactions. A notable example includes the synthesis of 1-alkenylboronic acid pinacol esters via palladium-catalyzed cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates, demonstrating the compound's synthesis versatility (Takagi et al., 2002).

Molecular Structure Analysis

Molecular structure investigation of 2,3-difluorophenylboronic acid, a close analog, provides insights into the structural aspects of difluorophenylboronic acids. Spectroscopic studies, including FT-IR, FT-Raman, UV-Vis, and NMR, alongside theoretical analyses, help understand the structural and electronic configuration, offering a basis for 2,6-difluorophenylboronic acid's molecular structure analysis (Karabacak et al., 2012).

Chemical Reactions and Properties

2,6-Difluorophenylboronic acid participates in various chemical reactions, showcasing its reactivity and functional versatility. One reaction involves the catalytic trifluoromethylation of aryl- and vinylboronic acids, demonstrating the compound's reactivity and potential in synthesizing fluorinated compounds (Arimori & Shibata, 2015).

Physical Properties Analysis

The physical properties of difluorophenylboronic acids can be inferred from studies on similar compounds. For example, the molecular structure of 2-fluorophenol and 2,6-difluorophenol revealed by gas-phase electron diffraction indicates the presence of weak intramolecular hydrogen bonding, suggesting similar physical interaction possibilities in 2,6-difluorophenylboronic acid (Vajda & Hargittai, 1993).

Chemical Properties Analysis

The chemical properties of 2,6-difluorophenylboronic acid are highlighted through its involvement in diverse reactions, such as its role in the Friedel-Crafts reactions catalyzed by pentafluorophenylboronic acid. This showcases the boronic acid's ability to facilitate regioselective coupling, emphasizing its chemical reactivity and utility in organic synthesis (McCubbin et al., 2010).

Scientific Research Applications

  • Molecular Structure and Spectroscopic Studies : 2,3-Difluorophenylboronic acid, a related compound, has been characterized using quantum chemical calculations and various spectral techniques, including FT-IR, FT-Raman UV-Vis, and NMR, highlighting its potential in molecular structure analysis (Karabacak et al., 2012).

  • Spectroscopic Characterization of Derivatives : The spectroscopic properties of 3,5-difluorophenylboronic acid, another derivative, were also studied using similar techniques, contributing to the understanding of the structure and behavior of these compounds (Karabacak et al., 2014).

  • Organometallic Chemistry : Research has been conducted on the synthesis and structural characterization of palladium complexes involving trifluorophenylboronic acid, indicating applications in organometallic synthesis and catalysis (Nishihara et al., 2004).

  • Crystallization and Polymorphism Control : Studies on dimethoxyphenylboronic acid show its utility in controlling the polymorphic outcome of crystallization, relevant for materials science and pharmaceutical applications (Semjonova et al., 2022).

  • Catalysis in Organic Synthesis : Perfluorophenylboronic acid has been used as a catalyst in the synthesis of 2-deoxygalactosides, demonstrating the role of boronic acids in facilitating chemical reactions (Tatina et al., 2019).

  • Electrochemical Applications : The use of pentafluorophenylboronic acid derivatives as electrolyte additives in lithium-ion batteries highlights their potential in energy storage technologies (Chen & Amine, 2007).

  • Analytical Chemistry Applications : Research on various electron-capturing boronic acids, including difluorobenzeneboronic acids, has explored their use in analytical chemistry for selective analysis (Poole et al., 1979).

  • Optical Materials : The synthesis of materials incorporating disubstituted naphthalenes, including boronic acids, for their high optical birefringence, is important in the field of liquid crystal displays and optical materials (Hird et al., 1993).

Safety And Hazards

2,6-Difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this chemical .

properties

IUPAC Name

(2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZAICSEFBVFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370227
Record name 2,6-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorophenylboronic acid

CAS RN

162101-25-9
Record name 2,6-Difluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162101-25-9
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Record name 2,6-Difluorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorophenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
T Kinzel, Y Zhang, SL Buchwald - Journal of the American …, 2010 - ACS Publications
Boronic acids which quickly deboronate under basic conditions, such as polyfluorophenylboronic acid and five-membered 2-heteroaromatic boronic acids, are especially challenging …
Number of citations: 671 pubs.acs.org
YP Budiman, SA Westcott, U Radius… - Advanced Synthesis & …, 2021 - Wiley Online Library
Organoboron compounds are well known building blocks for many organic reactions. However, under basic conditions, polyfluorinated aryl boronic acid derivatives suffer from instability …
Number of citations: 40 onlinelibrary.wiley.com
TE Barder, SD Walker, JR Martinelli… - Journal of the …, 2005 - ACS Publications
Suzuki−Miyaura coupling reactions of aryl and heteroaryl halides with aryl-, heteroaryl- and vinylboronic acids proceed in very good to excellent yield with the use of 2-(2‘,6‘-…
Number of citations: 112 pubs.acs.org
A Adamczyk-Woźniak, A Sporzyński - Journal of Organometallic Chemistry, 2020 - Elsevier
The review discusses the structures, properties and applications of ortho-substituted phenylboronic acids. The compounds were compared with meta- and para-isomers, indicating …
Number of citations: 14 www.sciencedirect.com
DT Cohen, C Zhang, BL Pentelute… - Journal of the American …, 2015 - ACS Publications
Herein we report an umpolung strategy for the bioconjugation of selenocysteine in unprotected peptides. This mild and operationally simple approach takes advantage of the …
Number of citations: 65 pubs.acs.org
B Maiti, K Wang, S Bhandari, SD Bunge… - Journal of Materials …, 2019 - pubs.rsc.org
Fluorination can be used to tune optoelectronic properties at the molecular level. A series of oligophenyls with various difluorinations of the phenyl rings has been synthesized, …
Number of citations: 16 pubs.rsc.org
PA Cox, M Reid, AG Leach, AD Campbell… - Journal of the …, 2017 - ACS Publications
Pioneering studies by Kuivila, published more than 50 years ago, suggested ipso protonation of the boronate as the mechanism for base-catalyzed protodeboronation of arylboronic …
Number of citations: 239 pubs.acs.org
NC Bruno, MT Tudge, SL Buchwald - Chemical science, 2013 - pubs.rsc.org
A series of easily prepared, phosphine-ligated palladium precatalysts based on the 2-aminobiphenyl scaffold have been prepared. The role of the precatalyst-associated labile halide (…
Number of citations: 646 pubs.rsc.org
EO Pentsak, VP Ananikov - European Journal of Organic …, 2019 - Wiley Online Library
Solvent‐free reactions belong to a very attractive area of organic chemistry. The solvent‐free Suzuki–Miyaura coupling is of special importance due to the problem of catalyst leaching in …
M Hu, J Li, J Li, Z Yang, Z An, C Gao, H Zhang - Liquid Crystals, 2015 - Taylor & Francis
New difluoromethyleneoxy-bridged liquid crystals with a 2,2-difluorovinyloxy terminal group have been synthesised and characterised. The mesomorphic properties, dielectric …
Number of citations: 6 www.tandfonline.com

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